Ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate
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Overview
Description
Ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[55202,608,12]tetradec-13-ene-13-carboxylate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of the core tetracyclic structure, followed by the introduction of functional groups such as bromine and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: Halogen atoms such as bromine can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation or function, and triggering downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate: This compound has nitrophenyl groups instead of methoxyphenyl groups, which may alter its reactivity and applications.
Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diphenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate: This compound lacks the methoxy groups, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O8/c1-6-42-29(39)20-15(2)31(32)23-21(25(35)33(27(23)37)16-11-7-9-13-18(16)40-4)30(20,3)22-24(31)28(38)34(26(22)36)17-12-8-10-14-19(17)41-5/h7-14,21-24H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXRIJYOPLUMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2(C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC=C5OC)C)C(=O)N(C3=O)C6=CC=CC=C6OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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